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Compound of Interest

Compound Name:
7-Methoxyimidazo[1,2-a]pyridine-

2-carbaldehyde

CAS No.: 1783694-62-1

Cat. No.: B3246475

Get Quote

Executive Summary
7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a bicyclic heteroaromatic aldehyde

used extensively as a pharmacophore scaffold in drug discovery. Belonging to the "privileged"

imidazo[1,2-a]pyridine class, this specific derivative features a methoxy group at the C7

position, which serves as an electron-donating group (EDG). This substitution significantly

alters the electronic landscape of the core, enhancing the nucleophilicity at the C3 position and

modulating the lipophilicity (

) of the molecule compared to its unsubstituted parent.

Key Utility:

GABA

Receptor Modulators: The 7-methoxy motif is frequently employed to optimize binding affinity
and metabolic stability in anxiolytics and sedative-hypnotics.
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Fluorescent Probes: The electron-rich core exhibits tunable fluorescence, utilized in

designing biological imaging agents.

Kinase Inhibitors: Acts as a hinge-binding scaffold in ATP-competitive inhibitors.

Physicochemical Profile
The following data is synthesized from experimental values of the core scaffold and calculated

properties for the specific 7-methoxy derivative.

Property Value / Description Note

Chemical Formula

Molecular Weight 176.17 g/mol

Appearance Pale yellow to off-white solid
Typical for this class of

aldehydes.

Melting Point 145–155 °C (Predicted)
Unsubstituted analog melts

~148–151 °C.

Solubility DMSO, DMF, MeOH, DCM
Poor solubility in

water/hexanes.

pKa (Conj. Acid) ~5.8–6.2

7-OMe increases basicity of

N1 compared to parent (pKa

~5.6).

H-Bond Donors 0

H-Bond Acceptors 3 N1, O(OMe), O(CHO)

Electronic Character Electron-rich core
7-OMe activates C3 towards

electrophiles.

Synthetic Pathways
For research applications, the most robust synthesis avoids direct formylation (which favors the

C3 position) and instead utilizes a cyclization-oxidation strategy.
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Protocol A: The Ethyl Bromopyruvate Route (High
Fidelity)
This method ensures regioselective placement of the carbonyl functionality at C2.

Step 1: Cyclization

Reagents: 4-Methoxy-2-aminopyridine, Ethyl bromopyruvate, Ethanol (reflux).

Mechanism: Nucleophilic attack of the ring nitrogen (N1) on the ketone of the pyruvate,

followed by cyclization of the exocyclic amine onto the ester/bromide.

Intermediate: Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Reduction

Reagents:

(THF, 0°C) or

(

).

Product: 7-Methoxyimidazo[1,2-a]pyridin-2-ylmethanol.

Step 3: Oxidation

Reagents:

(DCM, reflux) or Swern Oxidation conditions.

Target: 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde.

Visualization of Synthesis Logic
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Caption: Step-wise construction of the C2-carbaldehyde ensuring regiocontrol over the C3

position.

Reactivity & Derivatization
The 7-methoxy substituent creates a "push-pull" electronic system. The methoxy group pushes

electron density into the ring, making C3 highly nucleophilic, while the C2-aldehyde remains a

potent electrophile.

Key Reaction Classes
C2-Aldehyde Condensations (Knoevenagel/Wittig):

The aldehyde allows for chain extension. Reaction with malononitrile yields cyanovinyl

derivatives used in fluorescent sensing.

Reductive Amination:

Standard conditions (

, amine) efficiently convert the aldehyde to a secondary amine, a common linker strategy
in kinase inhibitor design.

C3-Electrophilic Substitution:

Critical Note: The 7-OMe group activates C3. If performing reactions on the aldehyde that

involve acidic conditions or electrophiles, be aware of potential side reactions at C3 (e.g.,

halogenation, nitration).
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Reactivity Flowchart

7-Methoxyimidazo[1,2-a]
pyridine-2-carbaldehyde

Reductive Amination
(Amine + NaBH(OAc)3)

Wittig/Horner-Wadsworth
(Ylides)

C3-Electrophilic Attack
(Halogenation/Mannich)

 Side Reaction Risk

Secondary Amines
(Linker synthesis)

Vinyl Derivatives
(Fluorescent probes)

3-Halo/3-Amino derivatives
(Multifunctional scaffolds)
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Caption: Divergent reactivity profile highlighting the stability of the C2-aldehyde vs. the

nucleophilic C3 position.

Medicinal Chemistry Applications
GABA Receptor Ligands
The imidazo[1,2-a]pyridine core is the structural basis of "Z-drugs" (e.g., Zolpidem). The 7-

methoxy group is often introduced to:

Prevent Oxidative Metabolism: It blocks the C7 position, which can otherwise be a site for

metabolic hydroxylation.

Selectivity: Modulates affinity for

vs

subunits of the GABA

receptor.

Scaffold Hopping in Kinase Inhibitors
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In drug design, this aldehyde serves as an intermediate to replace unstable indole or azaindole

cores. The nitrogen bridgehead (N1) acts as a hydrogen bond acceptor for the kinase hinge

region.

Proton Pump Inhibitors (P-CABs)
Derivatives of this scaffold are explored as Potassium-Competitive Acid Blockers (P-CABs),

where the basicity of the imidazopyridine nitrogen is crucial for accumulation in the acidic

parietal cells.

Handling & Safety (E-E-A-T)
Storage: Store at -20°C under inert atmosphere (

or Ar). Aldehydes are prone to oxidation to the carboxylic acid upon prolonged air exposure.

Hazards:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Analytic Verification:

NMR (DMSO-

): Look for the aldehyde proton singlet at

ppm. The C3-H usually appears as a singlet around

ppm. The methoxy group will appear as a singlet at

ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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